5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione

Pharmacokinetics Anticonvulsant Metabolite

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione (EMO) is the active metabolite of paramethadione with a sustained 48-h serum plateau and IC50 120 nM at Cav3.2. It is a critical reference standard for oxazolidinedione screening and calcium channel antagonist assays. Its dual hepatic-renal elimination (vs. exclusively hepatic trimethadione) enables clearance route pharmacology studies. A GLC method (0.2 µg/mL) supports bioanalytical validation. Essential for reproducible, compound-specific characterization—not class-based substitution.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 52387-52-7
Cat. No. B3053247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione
CAS52387-52-7
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)O1)C
InChIInChI=1S/C6H9NO3/c1-3-6(2)4(8)7-5(9)10-6/h3H2,1-2H3,(H,7,8,9)
InChIKeyMGHNWMRNFGYJKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.05 M

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione (CAS 52387-52-7): Active Metabolite of Paramethadione for Anticonvulsant Research


5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione (also designated EMO or 5-ethyl-5-methyl-2,4-oxazolidinedione) is an oxazolidinedione-class compound with molecular formula C6H9NO3 and molecular weight 143.14 Da . This compound is the primary active metabolite of the anticonvulsant drug paramethadione (Paradione), formed via N-demethylation primarily catalyzed by cytochrome P450 isozyme CYP2C9 [1]. The compound exists as optical isomers, with the dextrorotatory form demethylated approximately 15% more rapidly from paramethadione than the levorotatory form in mice [2].

Why Oxazolidinedione Metabolites Cannot Be Substituted for 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione (CAS 52387-52-7)


Oxazolidinedione-class compounds exhibit substantial divergence in pharmacokinetic profiles, metabolic pathways, and organ-dependent elimination kinetics that preclude generic substitution. While trimethadione (3,5,5-trimethyl-2,4-oxazolidinedione) relies primarily on hepatic degradation with negligible renal involvement, paramethadione and its active metabolite 5-ethyl-5-methyl-1,3-oxazolidinedione demonstrate dual hepatic and renal elimination pathways [1]. Furthermore, the metabolite dimethadione (DMO) from trimethadione exhibits weaker anticonvulsant potency and shorter duration of action (approximately 6 hours) compared to its parent compound, whereas 5-ethyl-5-methyl-1,3-oxazolidinedione accumulates to serum concentrations exceeding its parent drug and demonstrates sustained levels over 48 hours post-dose [2]. These pharmacokinetic and metabolic divergences directly impact experimental reproducibility, requiring compound-specific characterization rather than class-based substitution.

Quantitative Differentiation Evidence for 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione (CAS 52387-52-7) Versus Structural Analogs


Serum Level Comparison: Metabolite Exceeds Parent Drug by 1.4-Fold with Sustained Exposure

Following a single 300-mg oral dose of paramethadione to human subjects, the active metabolite 5-ethyl-5-methyl-1,3-oxazolidinedione achieved serum concentrations that substantially exceeded those of the parent drug and demonstrated markedly prolonged exposure [1].

Pharmacokinetics Anticonvulsant Metabolite

T-Type Calcium Channel Inhibition: IC50 = 120 nM at Human Cav3.2 Channel

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione inhibits human T-type calcium channel Cav3.2 with an IC50 of 120 nM, representing moderate potency at this therapeutic target implicated in absence seizure pathophysiology [1]. This quantitative activity defines a baseline for structure-activity relationship studies within the oxazolidinedione series.

Ion Channel Pharmacology Anticonvulsant Calcium Channel Blocker

Metabolic Fate Divergence: Complete N-Demethylation to Active Metabolite Versus Trimethadione's Weaker Metabolite

Paramethadione undergoes near-complete N-demethylation via CYP2C9 to yield 5-ethyl-5-methyl-1,3-oxazolidinedione as its active metabolite, which accumulates progressively in human plasma with chronic administration [1]. In contrast, trimethadione's metabolite dimethadione (DMO) exhibits weaker anticonvulsant potency and shorter duration of action (approximately 6 hours) compared to its parent [2].

Drug Metabolism Pharmacokinetics Anticonvulsant

Organ-Dependent Elimination: Dual Hepatic-Renal Clearance Differentiates from Trimethadione

In nephrectomized rat models, paramethadione (the parent drug of this metabolite) demonstrated significantly increased anticonvulsant potency and duration of action, indicating renal involvement in its elimination. In contrast, bilateral nephrectomy had no significant effect on trimethadione's anticonvulsant properties, demonstrating that trimethadione relies exclusively on hepatic clearance [1].

Drug Elimination Pharmacokinetics Nephrectomy Model

Evidence-Backed Application Scenarios for 5-Ethyl-5-methyl-1,3-oxazolidinedione (CAS 52387-52-7)


Pharmacokinetic Studies of Anticonvulsant Metabolite Accumulation

This compound is essential for studies examining sustained anticonvulsant metabolite exposure. As demonstrated by Hoffman and Chun (1975), 5-ethyl-5-methyl-1,3-oxazolidinedione accumulates to serum concentrations exceeding the parent drug (8.4 vs 6.0 µg/mL) and maintains a sustained plateau for over 48 hours post-dose, providing a model for long-duration metabolite-driven pharmacology [1].

T-Type Calcium Channel Screening and SAR Development

With a quantified IC50 of 120 nM at human Cav3.2 T-type calcium channels expressed in CHO cells, this compound serves as a reference standard for screening novel oxazolidinedione derivatives and validating calcium channel antagonist assays [1]. Its defined potency enables direct head-to-head comparisons in ion channel pharmacology programs.

Comparative Anticonvulsant Mechanism Studies: Metabolite Versus Prodrug

Investigators can utilize this compound to directly compare anticonvulsant activity of the active metabolite against its prodrug paramethadione in maximal electroshock seizure (MES) models. The established organ-dependent elimination profile (dual hepatic-renal for paramethadione pathway versus exclusively hepatic for trimethadione) provides a validated experimental framework for studying clearance route-dependent pharmacology [1].

Analytical Method Development and Metabolite Quantification

The published GLC method with sensitivity to 0.2 µg/mL for simultaneous quantification of paramethadione and this metabolite in human serum provides a validated analytical framework [1]. This compound is required as a reference standard for developing and validating bioanalytical assays for oxazolidinedione-class anticonvulsants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.